![molecular formula C10H8BrNOS2 B2641367 4-bromo-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide CAS No. 1796959-96-0](/img/structure/B2641367.png)
4-bromo-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide
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Overview
Description
“4-bromo-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide” is a functionalized derivative of thiophene . Thiophene derivatives have contributed significantly to the growth of materials chemistry and have shown promising developments towards new technologies in electronics . They have also found a wide variety of applications in the agrochemical and pharmaceutical fields .
Synthesis Analysis
The synthesis of “4-bromo-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide” involves three successive direct lithiations and a bromination reaction starting from thiophene . All these lithiation reactions were carried out at −78 °C to room temperature over a period of 1 to 24 hours based on the reactivity of the electrophile . This is a four-step protocol starting from thiophene with an overall yield of 47% .
Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The novelty of this model system is the presence of a bromo functionality at position 4, which is a useful handle for halogen exchange or coupling chemistry .
Scientific Research Applications
Synthesis of Derivatives
The compound can be synthesized using three successive direct lithiations and a bromination reaction starting from thiophene . This process involves reactions carried out at temperatures ranging from -78 °C to room temperature over a period of 1 to 24 hours, depending on the reactivity of the electrophile .
Material Science Applications
Functionalized derivatives of thiophene, such as this compound, have significantly contributed to the growth of material chemistry . They have shown promising developments towards new technologies in electronics .
Agrochemical Applications
Thiophene-derived small organic molecules, including this compound, have shown a wide variety of applications in the agrochemical field .
Pharmaceutical Applications
This compound also has potential applications in the pharmaceutical field . The presence of functional groups allows for facile derivatization, as well as handles that themselves can be derivatized to the target material .
Organic Semiconductors
Thiophene-mediated molecules, including this compound, play a prominent role in the advancement of organic semiconductors .
Organic Light-Emitting Diodes (OLEDs)
The compound is also used in the fabrication of organic light-emitting diodes (OLEDs) .
Anticancer Properties
Molecules with the thiophene ring system, including this compound, exhibit many pharmacological properties such as anticancer .
Anti-Inflammatory Properties
This compound, with its 2-substituted thiophene framework, is known to have anti-inflammatory properties .
Future Directions
Thiophene derivatives, including “4-bromo-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide”, have shown promising developments towards new technologies in electronics . They have also found a wide variety of applications in the agrochemical and pharmaceutical fields . Therefore, future research could focus on exploring these applications further and developing new synthetic methods to improve the yield and efficiency of the synthesis process.
properties
IUPAC Name |
4-bromo-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNOS2/c11-8-3-9(15-6-8)10(13)12-4-7-1-2-14-5-7/h1-3,5-6H,4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTGUFOTLPHDIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CNC(=O)C2=CC(=CS2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide |
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